N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2,5-dimethylfuran-3-carboxamide moiety. The triazolopyrimidine scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-6-13(11(2)22-10)14(21)16-5-3-4-12-7-17-15-18-9-19-20(15)8-12/h6-9H,3-5H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHNNRIAOBNDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a triazolopyrimidine moiety linked to a furan carboxamide. This structural diversity contributes to its biological potency. The IUPAC name of the compound is This compound .
The primary mechanism of action for this compound involves:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound acts as an inhibitor of CDK2, a key regulator in cell cycle progression. By inhibiting CDK2 activity, the compound can induce cell cycle arrest and apoptosis in cancer cells .
- Impact on ERK Signaling Pathway : It also affects the ERK signaling pathway by decreasing the phosphorylation levels of ERK1/2 and other downstream effectors such as c-Raf and AKT. This modulation can lead to reduced cell proliferation and increased apoptosis in tumor cells .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated:
- IC50 Values : The compound shows low micromolar IC50 values against breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) cell lines. For instance, an IC50 value of approximately 5 µM was reported for MCF7 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5 |
| A549 | 8 |
| HCT116 | 7 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Antibacterial : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .
- Antifungal : It also displayed antifungal activity with an MIC of 32 µg/mL against Candida albicans .
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : In a comparative study involving various synthetic derivatives of triazole compounds, this specific compound was found to be one of the most potent in inducing apoptosis in cancer cells through CDK2 inhibition .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against clinical isolates and found that the compound effectively inhibited bacterial growth in vitro, suggesting its potential as a new antimicrobial agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound has favorable solubility profiles which may enhance oral bioavailability.
- Metabolism : Initial metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity Prediction : Based on , the target’s carboxamide group and triazolopyrimidine core may confer antimicrobial or enzyme-inhibitory properties, but empirical validation is needed.
- Thermal Stability : The high melting point (206°C) of ’s compound suggests that triazolopyrimidines are thermally robust, a trait likely shared by the target.
Q & A
Q. What are the optimal synthetic routes and conditions for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) or stepwise coupling. A general protocol involves:
- Reagents : K₂CO₃ as a base, DMF as a solvent, and alkyl halides for functionalization (e.g., propyl linker introduction) .
- Conditions : Stirring at room temperature for 4–6 hours under inert atmosphere, followed by purification via column chromatography .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., triazolo-pyrimidine core, propyl linker, dimethylfuran) .
- Mass Spectrometry (MS) : ESI-MS for molecular weight verification (e.g., expected [M+H]⁺ peaks) .
- Infrared Spectroscopy (IR) : Identification of functional groups like carboxamide C=O stretching (~1666 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns .
Q. How can researchers assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in solvents (DMSO, ethanol, PBS) at concentrations relevant to bioassays. Use dynamic light scattering (DLS) for aggregation detection .
- Stability Studies :
- pH Stability : Incubate in buffers (pH 3–10) and analyze degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Methodological Answer:
- Core Modifications : Compare triazolo-pyrimidine derivatives with varying substituents (e.g., furan vs. phenyl groups) to assess binding affinity to kinases like CDK2 .
- Functional Group Analysis : Introduce halogens (e.g., Br, Cl) or electron-withdrawing groups (e.g., CF₃) to enhance hydrophobic interactions .
Q. Example SAR Table :
| Substituent (R) | Kinase Inhibition (IC₅₀, nM) | Selectivity (CDK2 vs. Off-Targets) |
|---|---|---|
| 2,5-Dimethylfuran | 12.3 ± 1.2 | >100-fold selectivity |
| 4-Fluorophenyl | 8.7 ± 0.9 | 50-fold selectivity |
| 3-Trifluoromethyl | 5.4 ± 0.6 | 30-fold selectivity |
| Data derived from analogues in . |
Q. What experimental frameworks are recommended for evaluating environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
Physicochemical Properties : Measure logP, hydrolysis rates, and photodegradation in simulated sunlight.
Biotic/Abiotic Distribution : Use radiolabeled compound to track uptake in model organisms (e.g., Daphnia magna) and soil matrices.
Long-Term Ecotoxicity : Multi-generational studies to assess effects on reproduction and survival in aquatic/terrestrial ecosystems .
Q. How should researchers address contradictions in bioactivity data across assays?
Methodological Answer:
- Statistical Precision Bands : Apply to distinguish true biological effects from experimental noise (e.g., control vs. treated groups with overlapping variances) .
- Orthogonal Assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation IC₅₀) assays .
- Meta-Analysis : Pool data from structurally similar compounds (e.g., triazolo-pyrimidines) to identify trends using multivariate regression .
Q. What experimental design principles apply to multi-step synthesis optimization?
Methodological Answer:
- Factorial Design : Vary parameters (temperature, solvent, catalyst) to identify critical factors for yield and purity. For example:
- Factors : Reaction time (4–8 hrs), base concentration (1–2 eq), temperature (25–60°C).
- Response Variables : Yield (%), HPLC purity (%).
- Response Surface Methodology (RSM) : Optimize conditions using central composite designs .
- Robustness Testing : Introduce deliberate variations (e.g., ±10% reagent excess) to ensure protocol reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
